(3beta,20alpha)-3-hydroxy-11-oxoolean-12-en-29-oic acid
(3beta,20alpha)-3-hydroxy-11-oxoolean-12-en-29-oic acid
Liquiritic acid, also known as liquiritate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Liquiritic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, liquiritic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, liquiritic acid can be found in herbs and spices and tea. This makes liquiritic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
10379-72-3
VCID:
VC0089310
InChI:
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
SMILES:
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Molecular Formula:
C30H46O4
Molecular Weight:
470.7 g/mol
(3beta,20alpha)-3-hydroxy-11-oxoolean-12-en-29-oic acid
CAS No.: 10379-72-3
Main Products
VCID: VC0089310
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
CAS No. | 10379-72-3 |
---|---|
Product Name | (3beta,20alpha)-3-hydroxy-11-oxoolean-12-en-29-oic acid |
Molecular Formula | C30H46O4 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | (2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
Standard InChI | InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 |
Standard InChIKey | MPDGHEJMBKOTSU-IDZWEYSVSA-N |
Isomeric SMILES | C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Melting Point | 298-303°C |
Physical Description | Solid |
Description | Liquiritic acid, also known as liquiritate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Liquiritic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, liquiritic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, liquiritic acid can be found in herbs and spices and tea. This makes liquiritic acid a potential biomarker for the consumption of these food products. |
PubChem Compound | 112111 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume